N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE
Description
This compound is a benzamide derivative featuring a 1,3-benzothiazole moiety linked to a phenyl group and a tetramethylbenzenesulfonamido-methyl substituent. Its synthesis typically involves condensation of 2-(4-aminophenyl)benzothiazole with substituted sulfonyl chlorides under basic conditions (e.g., pyridine/acetic anhydride) . The benzothiazole core is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors. Structural characterization relies on ¹H/¹³C-NMR, IR, and mass spectrometry, with key IR bands including νC=S (~1250 cm⁻¹) and νC=O (~1660–1680 cm⁻¹) .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O3S2/c1-19-17-20(2)22(4)29(21(19)3)39(36,37)32-18-23-9-11-24(12-10-23)30(35)33-26-15-13-25(14-16-26)31-34-27-7-5-6-8-28(27)38-31/h5-17,32H,18H2,1-4H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDZLGMKVQOAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are designed to be more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
Common Reagents and Conditions
Common reagents include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) for amide bond formation . Reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-tubercular and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in its antibacterial application, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . The compound’s benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
- Bioactivity : While the target compound’s activity is unspecified in the provided evidence, structurally related 1,2,4-triazole-thiones show antimicrobial properties, and benzo[b][1,4]oxazin derivatives demonstrate in vitro anticancer activity . The biphenyl-benzothiazole analog (MFCD03415013) lacks published bioactivity data .
- Solubility and Permeability : The target compound’s high LogP (~4.5) suggests moderate-to-poor aqueous solubility, a common limitation in benzothiazole derivatives. Fluorinated analogs (e.g., 2,4-difluorophenyl in triazoles) exhibit improved solubility due to polar halogen interactions .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target compound’s νC=S (benzothiazole) and νC=O (benzamide) align with triazole-thiones (νC=S ~1247–1255 cm⁻¹) but lacks the νNH bands (~3278–3414 cm⁻¹) seen in tautomeric triazoles .
- ¹H-NMR : The tetramethylbenzenesulfonamido group produces distinct singlet peaks for methyl protons (~2.1–2.3 ppm), differentiating it from halogen-substituted analogs .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety , a phenyl group , and a sulfonamide linkage , which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 479.617 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes by blocking their active sites. This interaction can lead to various pharmacological effects.
- DNA Intercalation : The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes, which may contribute to its anticancer properties.
- Anti-inflammatory Effects : Studies suggest that compounds with similar structures exhibit anti-inflammatory activities by modulating pathways involved in inflammation.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, a study on related compounds demonstrated low nanomolar inhibition potency against cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through similar mechanisms .
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory properties. Dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in alleviating pain without the adverse effects associated with traditional analgesics . The dual inhibition mechanism allows for effective pain management while minimizing side effects.
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. A related compound demonstrated considerable activity against various bacterial strains, indicating that this class of compounds could be explored for developing new antimicrobial agents .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) : A study focusing on benzothiazole-phenyl analogs found that specific substitutions on the aromatic rings significantly enhanced their inhibitory potency against sEH and FAAH enzymes . This highlights the importance of structural modifications in optimizing biological activity.
- In Vivo Evaluation : In animal models, compounds exhibiting dual inhibition of sEH and FAAH demonstrated effective pain relief without affecting normal locomotor behavior, suggesting a favorable therapeutic profile .
- Toxicity Assessments : Toxicity studies using zebrafish models indicated that certain benzothiazole derivatives have acceptable safety profiles at therapeutic doses, making them suitable candidates for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 2-aminobenzothiazole with 4-bromophenyl derivatives to form the benzothiazole-phenyl core.
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Amide coupling via EDC/HOBt or HATU-mediated reactions to attach the benzamide moiety. Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–5°C for sulfonylation), solvent selection (DMF or dichloromethane), and catalyst use. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and methyl groups in the sulfonamide moiety (δ 2.1–2.4 ppm).
- IR Spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 590.2) .
Q. What structural features influence its biological activity?
- Benzothiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites.
- Tetramethylbenzenesulfonamide : Enhances lipophilicity and metabolic stability.
- Benzamide linker : Provides rigidity and directional bonding for target interactions .
Advanced Questions
Q. How can computational docking predict target interactions, and what scoring parameters are validated?
Use Glide XP docking with:
- Hydrophobic enclosure : Prioritizes ligands surrounded by nonpolar protein residues (e.g., binding pockets with Leu, Val).
- Electrostatic complementarity : Evaluates charged H-bonds (e.g., sulfonamide with Arg/Lys). Validation involves comparing docking scores (ΔG < -8 kcal/mol) to experimental IC50 values. Studies on benzothiazole analogs show RMSD < 2.0 Å for binding pose accuracy .
Q. How to resolve contradictions in reported biological activities of similar derivatives?
Conduct structure-activity relationship (SAR) analysis using:
- Comparative assays : Test the compound and analogs (e.g., chlorine vs. methyl substitutions) under standardized conditions (pH 7.4, 37°C).
- Data normalization : Adjust for assay variability (e.g., cell line differences) using reference inhibitors. Example: A derivative with a nitro group showed 10x higher kinase inhibition than the hydroxyl analog due to enhanced electron-withdrawing effects .
Q. What strategies improve yield in the sulfonamide coupling step?
- Solvent optimization : Use anhydrous DMF to minimize hydrolysis.
- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances reactivity.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from byproducts .
Q. How does the tetramethylbenzenesulfonamido group affect pharmacokinetics?
- Metabolic stability : Methyl groups reduce CYP450-mediated oxidation (t1/2 increases from 2h to 6h in microsomal assays).
- Membrane permeability : LogP increases by 1.5 units compared to non-methylated analogs, enhancing blood-brain barrier penetration in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
